Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)-
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Overview
Description
Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- is an organic compound with the molecular formula C9H8BrNO3 It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom, a nitro group, and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- typically involves the bromination of 2-methyl-4-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-amino-1-(2-methyl-4-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(2-methyl-4-nitrophenyl)acetic acid.
Scientific Research Applications
Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-bromo-1-(4-nitrophenyl)-: Similar structure but with the nitro group at the para position.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Lacks the nitro group, affecting its reactivity and applications.
2-bromo-1-(4-nitrophenyl)ethanone: Another brominated acetophenone derivative with different substitution patterns.
Uniqueness
Ethanone, 2-bromo-1-(2-methyl-4-nitrophenyl)- is unique due to the specific positioning of the bromine, nitro, and methyl groups on the phenyl ring
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-bromo-1-(2-methyl-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8BrNO3/c1-6-4-7(11(13)14)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
XGTICEAUEQYQBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)CBr |
Origin of Product |
United States |
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